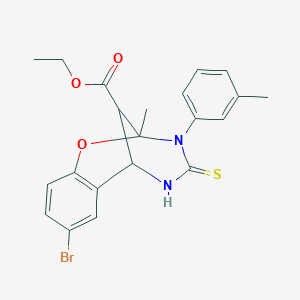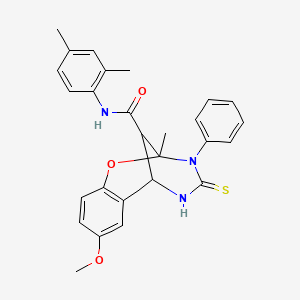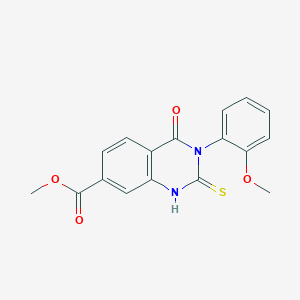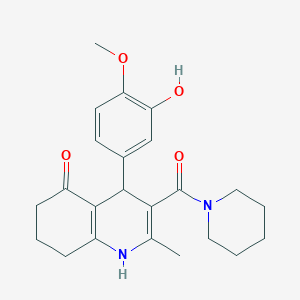![molecular formula C21H23N2O3S+ B11216633 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216633.png)
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung ist eine faszinierende Hybridverbindung, die Elemente aus verschiedenen chemischen Familien vereint. Lassen Sie uns sie zerlegen:
Struktur: Die Verbindung besteht aus mehreren kondensierten Ringen
IUPAC-Name: 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium.
Vorbereitungsmethoden
Synthesewege::
Chemische Synthese: Obwohl spezifische Synthesewege in der Literatur rar sind, beinhaltet ein Ansatz die Kondensation geeigneter Vorläufer unter kontrollierten Bedingungen.
Biologische Synthese: Enzymatische oder mikrobielle Transformationen können diese Verbindung ebenfalls hervorbringen.
- Industrielle Produktionsmethoden sind noch immer proprietär. Forscher erforschen skalierbare Wege für potenzielle Anwendungen.
Analyse Chemischer Reaktionen
Reaktivität::
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die möglicherweise zur Bildung verschiedener Oxidationsstufen führen.
Substitution: Nucleophile Substitutionsreaktionen können am Imidazol-Stickstoff oder an anderen reaktiven Stellen auftreten.
Reduktion: Die Reduktion des Imidazolrings oder der Benzodioxin-Einheit ist plausibel.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).
Substitution: Nucleophile wie Amine oder Alkoxide.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄).
- Die spezifischen Produkte hängen von den Reaktionsbedingungen und Substituenten ab. Zu den möglichen Produkten gehören Derivate mit veränderten funktionellen Gruppen oder Stereochemie.
Wissenschaftliche Forschungsanwendungen
Chemie: Untersuchen Sie seine Reaktivität, entwerfen Sie neue Derivate und erforschen Sie seine Rolle in der supramolekularen Chemie.
Biologie: Bewertung der biologischen Aktivität, einschließlich antibakterieller Eigenschaften.
Medizin: Erforschen Sie potenzielle therapeutische Anwendungen, wie z. B. antimikrobielle Wirkstoffe oder Enzyminhibitoren.
Industrie: Untersuchen Sie seine Verwendung in der Materialwissenschaft, Katalyse oder organischen Elektronik.
5. Wirkmechanismus
Ziele: Die Verbindung interagiert wahrscheinlich mit spezifischen Rezeptoren, Enzymen oder Zellkomponenten.
Pfade: Weitere Forschung ist erforderlich, um die genauen betroffenen Pfade zu ermitteln.
Wirkmechanismus
Targets: The compound likely interacts with specific receptors, enzymes, or cellular components.
Pathways: Further research is needed to elucidate the precise pathways affected.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Seine kondensierte Benzodioxin-Imidazol-Struktur zeichnet ihn aus.
Ähnliche Verbindungen: Erforschen Sie verwandte Verbindungen wie Benzodioxine, Imidazole und Thiazine.
Eigenschaften
Molekularformel |
C21H23N2O3S+ |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C21H23N2O3S/c1-15-5-2-3-6-17(15)22-14-21(24,23-9-4-12-27-20(22)23)16-7-8-18-19(13-16)26-11-10-25-18/h2-3,5-8,13,24H,4,9-12,14H2,1H3/q+1 |
InChI-Schlüssel |
YKCIJODVIITZBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B11216554.png)
![2-{[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]methyl}benzonitrile](/img/structure/B11216561.png)
![6-(3,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11216563.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11216564.png)
![9-(4-ethoxy-3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11216571.png)



![N-cyclohexyl-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B11216594.png)
![Dimethyl 1-(3,4-dimethoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11216595.png)

![2-(3,4-Dimethylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11216598.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11216626.png)
